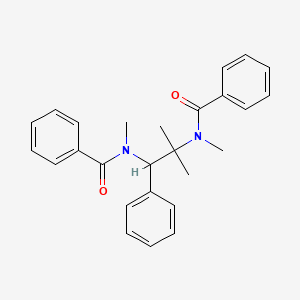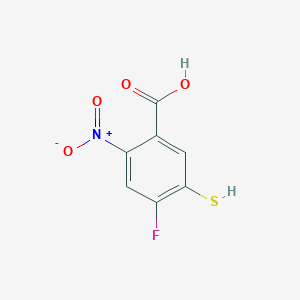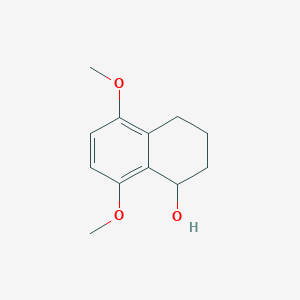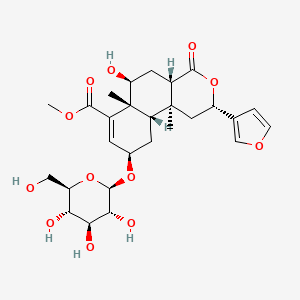
N,N'-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two benzamide groups attached to a central 2-methyl-1-phenylpropane-1,2-diyl backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with N-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) can be compared with other similar compounds, such as:
N,N’-(ethane-1,2-diyl)bis(N-methylbenzamide): Similar structure but with an ethane backbone instead of a 2-methyl-1-phenylpropane backbone.
N,N’-(propane-1,3-diyl)bis(N-methylbenzamide): Similar structure but with a propane backbone.
N,N’-(butane-1,4-diyl)bis(N-methylbenzamide): Similar structure but with a butane backbone.
The uniqueness of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1058-43-1 |
|---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-[benzoyl(methyl)amino]-2-methyl-1-phenylpropyl]-N-methylbenzamide |
InChI |
InChI=1S/C26H28N2O2/c1-26(2,28(4)25(30)22-18-12-7-13-19-22)23(20-14-8-5-9-15-20)27(3)24(29)21-16-10-6-11-17-21/h5-19,23H,1-4H3 |
InChI Key |
RBSCQAQQIDSVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)


![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)



